3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine
Description
3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a partially saturated cyclohexane ring. The molecule is substituted with an iodine atom at position 3 and two methyl groups at position 4. This compound’s unique structure positions it as a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where halogen bonding or lipophilicity is critical.
Properties
Molecular Formula |
C9H13IN2 |
|---|---|
Molecular Weight |
276.12 g/mol |
IUPAC Name |
3-iodo-6,6-dimethyl-5,7-dihydro-4H-pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H13IN2/c1-9(2)4-3-8-7(10)5-11-12(8)6-9/h5H,3-4,6H2,1-2H3 |
InChI Key |
SBCXVEJHQNTJHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C=NN2C1)I)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Iodination of Preformed Tetrahydropyrazolo[1,5-a]pyridine
A common approach involves first synthesizing the 6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, followed by selective iodination at the 3-position.
- Starting material: 6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine or a closely related intermediate.
- Iodination reagents: Molecular iodine (I2) combined with an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
- Solvent: Organic solvents like acetonitrile or dichloromethane are preferred for solubility and reaction control.
- Conditions: Room temperature or mild heating (25–50 °C) to promote selective iodination without over-iodination or degradation.
Reaction scheme:
$$
\text{6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine} + I_2 + \text{oxidant} \rightarrow \text{3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine}
$$
This method is supported by analogous iodination reactions described for related pyrazolo and pyrazolo-pyrimidine compounds.
Cyclization and Functional Group Transformation Routes
An alternative synthetic route involves:
- Construction of a suitable precursor bearing functional groups amenable to cyclization and iodination.
- Formation of the tetrahydro ring system via cyclization reactions, such as condensation or reductive amination.
- Introduction of iodine at the 3-position either before or after cyclization, depending on the stability of intermediates.
For example, patents describe the preparation of iodinated pyrazolo derivatives via multi-step synthesis involving:
- Preparation of N-substituted pyrazolo intermediates with protected functional groups.
- Stepwise oxidation and substitution reactions to install iodine at the desired position.
- Final deprotection and purification steps to yield the target compound.
- Data Table: Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine or related intermediate |
| Iodinating Agent | Iodine (I2) with oxidants such as H2O2 or NaOCl |
| Solvent | Acetonitrile, Dichloromethane |
| Temperature | Room temperature to 50 °C |
| Reaction Time | Typically 1–6 hours depending on scale and conditions |
| Yield | Variable, generally moderate to good yields (50–80%) depending on purification methods |
| Purification Methods | Column chromatography, recrystallization |
| Key Challenges | Regioselectivity of iodination, stability of tetrahydro ring system |
- Regioselectivity: The 3-position on the pyrazolo[1,5-a]pyridine ring is activated for electrophilic substitution due to electronic effects of the fused nitrogen atoms, allowing selective iodination under controlled conditions.
- Oxidizing Agent Role: Oxidants facilitate the formation of electrophilic iodine species (I+), enhancing iodination efficiency while minimizing side reactions.
- Solvent Effects: Polar aprotic solvents like acetonitrile improve solubility and reaction kinetics, aiding in cleaner product formation.
- Temperature Control: Mild temperatures prevent decomposition of the sensitive bicyclic structure and reduce formation of polyiodinated by-products.
- Synthetic Flexibility: The iodinated compound serves as a versatile intermediate for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of diverse derivatives for medicinal chemistry applications.
The preparation of this compound is efficiently achieved through selective iodination of the corresponding tetrahydropyrazolo[1,5-a]pyridine scaffold using iodine in the presence of oxidizing agents under mild conditions. Alternative multi-step synthetic routes involving cyclization and functional group transformations provide access to the compound with controlled substitution patterns. The methodologies emphasize regioselectivity, mild reaction conditions, and the use of appropriate solvents to ensure high yields and purity. These preparation techniques enable the compound’s application as a key intermediate in the development of kinase inhibitors and other biologically active molecules.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-A]pyridines depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives such as ketones or carboxylic acids.
Reduction Reactions: Deiodinated products or reduced derivatives.
Scientific Research Applications
3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. The iodine atom and the pyrazolo[1,5-A]pyridine core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following table summarizes structurally related compounds based on similarity scores (derived from ):
| Compound Name | Core Structure | Substituents | Similarity Score | Key Features |
|---|---|---|---|---|
| 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine | Pyrazolo[1,5-a]pyridine | 3-Iodo, 6,6-dimethyl | Reference | Halogenated, saturated ring |
| 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine | Pyrazolo[4,3-c]pyridine | None (parent structure) | 0.70 | Unsaturated, different ring fusion |
| Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | Indazole | Ethyl ester at position 5 | 0.68 | Carboxylate functionality |
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyridine | None (parent structure) | 0.68 | No substituents, unsaturated core |
Key Observations :
- Saturation : The partially saturated pyrazolo[1,5-a]pyridine core improves conformational flexibility compared to fully aromatic analogs (e.g., pyrazolo[1,5-a]pyrimidines in ), which may influence binding kinetics .
Key Insights :
- The target compound’s iodine substituent may confer advantages in targeting enzymes like tyrosine kinases or dehydrogenases, similar to halogenated imidazo[1,5-a]pyridines in , which showed EGFR inhibition comparable to erlotinib .
- Unlike antimicrobial triazolo derivatives (), the dimethyl groups in the target compound could enhance lipophilicity, improving membrane penetration for intracellular targets .
Photophysical and Thermodynamic Properties
- Imidazo[1,5-a]pyridine fluorophores (): Exhibit solvatochromism (large Stokes shifts >100 nm) due to intramolecular charge transfer, making them superior membrane probes compared to non-emissive pyrazolo analogs .
- Thermodynamics : Imidazo[1,5-a]pyridine derivatives bind to papain via hydrophobic and entropic interactions (ΔG = −25 to −30 kJ/mol) . The target compound’s iodine may enhance binding entropy through desolvation effects.
Coordination Chemistry
- Pyridinyl imidazo[1,5-a]pyridines (): Form stable Zn(II) coordination polymers due to N-donor sites. The target compound’s iodine is unlikely to participate in metal coordination but could sterically modulate ligand geometry .
Biological Activity
3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, synthesis pathways, and relevant case studies that highlight its efficacy in various biological contexts.
- IUPAC Name : this compound
- Molecular Formula : C9H13IN2
- Molecular Weight : 276.12 g/mol
- CAS Number : 2102410-15-9
Biological Activity
The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. The compound has been studied for its ability to inhibit key cancer-related pathways:
- Inhibition of BRAF(V600E) : This mutation is associated with several cancers. Compounds similar to this compound have shown inhibitory effects on this target .
- Synergistic Effects with Chemotherapy : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives demonstrated enhanced cytotoxicity when used in combination with doxorubicin .
Anti-inflammatory and Analgesic Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known for their ability to modulate inflammatory responses and pain pathways:
- Mechanism of Action : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators .
Study on Antitumor Activity
A recent study evaluated the effects of various pyrazole derivatives on tumor growth in vitro. The findings indicated that the tested compounds exhibited a dose-dependent inhibition of cell proliferation in several cancer cell lines. The most active compounds were further evaluated for their mechanism of action using flow cytometry and apoptosis assays .
In Vivo Efficacy
In vivo studies have demonstrated that certain pyrazole derivatives can significantly reduce tumor size in mouse models. The administration of these compounds resulted in decreased angiogenesis and improved survival rates compared to control groups .
Summary of Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
